1-Ethynyl-3-(methoxymethyl)cyclobutane
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H12O |
|---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
1-ethynyl-3-(methoxymethyl)cyclobutane |
InChI |
InChI=1S/C8H12O/c1-3-7-4-8(5-7)6-9-2/h1,7-8H,4-6H2,2H3 |
InChI Key |
KDASSQVIAUUIHA-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CC(C1)C#C |
Origin of Product |
United States |
Foundational Principles of Strained Ring Systems in Organic Synthesis
The chemistry of cyclic molecules is profoundly influenced by the concept of ring strain, a destabilizing energy associated with non-ideal bond angles and conformations. In cycloalkanes, the ideal tetrahedral bond angle for sp³ hybridized carbon atoms is approximately 109.5°. However, the geometry of small rings, such as cyclobutane (B1203170), forces these angles to deviate significantly.
Cyclobutane adopts a puckered or "butterfly" conformation to partially alleviate the torsional strain that would arise from a perfectly planar structure. libretexts.org This puckering, however, results in C-C-C bond angles of about 88°, leading to considerable angle strain. libretexts.org This inherent strain is a double-edged sword in organic synthesis. While it makes the formation of the cyclobutane ring challenging, it also imbues the molecule with a higher potential energy, making it a reactive intermediate that can participate in ring-opening reactions to relieve this strain. chemistryviews.org This stored energy can be harnessed as a driving force for chemical transformations that would otherwise be unfavorable. The effectiveness of certain antibiotics, for instance, is attributed in part to the high reactivity of the four-membered rings within their structures. libretexts.org
The Significance of Cyclobutane Scaffolds in Contemporary Organic Chemistry
Once considered a synthetic curiosity, the cyclobutane (B1203170) scaffold is now recognized as a valuable building block in modern organic chemistry, particularly in the realm of medicinal chemistry. nih.gov The rigid and three-dimensional nature of the cyclobutane ring offers a level of conformational restriction that is highly sought after in drug design. lifechemicals.com By locking flexible chains into a more defined spatial arrangement, chemists can improve a molecule's binding affinity and selectivity for its biological target.
Furthermore, 1,3-disubstituted cyclobutanes are often explored as bioisosteres for aromatic rings. nih.gov This means they can mimic the spatial and electronic properties of a phenyl group while introducing a higher degree of three-dimensionality (sp³ character), a desirable trait for improving the physicochemical properties of drug candidates. Several compounds containing the cyclobutane ring have entered clinical trials, highlighting their therapeutic potential. ru.nl For example, the FDA-approved drug abrocitinib (B560407) and the experimental histamine (B1213489) H3 receptor antagonist PF-03654746 both feature a 1,3-disubstituted cyclobutane core. researchgate.net The growing interest in these scaffolds has spurred the development of new synthetic methods to create complex and functionally diverse cyclobutane building blocks for drug discovery programs. nih.govnih.gov
Strategic Utility of Ethynyl and Methoxymethyl Functional Groups in Synthetic Design
The functionality of 1-Ethynyl-3-(methoxymethyl)cyclobutane is as significant as its core structure. The ethynyl (B1212043) (acetylenic) and methoxymethyl groups are powerful tools in the synthetic chemist's arsenal, each serving distinct strategic purposes.
The ethynyl group (–C≡CH) is a versatile functional handle. Its linear geometry and high reactivity make it a cornerstone of many synthetic transformations. The terminal alkyne proton is weakly acidic and can be removed by a strong base to form a nucleophilic acetylide, which can then react with various electrophiles to form new carbon-carbon bonds. Perhaps most notably, the ethynyl group is a key participant in "click chemistry," a set of powerful and reliable reactions that join small molecular units together. organic-chemistry.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, forming a stable triazole linkage. nih.govnih.gov This reaction's efficiency and biocompatibility have made it invaluable in drug discovery, bioconjugation, and materials science. nih.govnih.gov
The methoxymethyl (MOM) group (–CH₂OCH₃) is a widely used protecting group for alcohols. In a multi-step synthesis, it is often necessary to temporarily mask a reactive functional group, like a hydroxyl group, to prevent it from interfering with reactions occurring elsewhere in the molecule. The MOM group is introduced by reacting an alcohol with a reagent like methoxymethyl chloride (MOMCl). It is stable to a wide range of reaction conditions, including many oxidizing and reducing agents, as well as basic and nucleophilic reagents. Crucially, the MOM group can be readily removed (deprotected) under acidic conditions to regenerate the original alcohol, making it an ideal temporary shield.
Current Research Trajectories and Scope for 1 Ethynyl 3 Methoxymethyl Cyclobutane
Methodologies for the Construction of the Cyclobutane Core
The formation of the four-membered ring is the critical challenge in synthesizing cyclobutane derivatives. Methodologies generally fall into two major categories: cycloaddition reactions, where two unsaturated fragments are joined, and other ring-forming reactions, which typically involve the cyclization of a single linear precursor.
The [2+2] cycloaddition, a reaction that forms two new single bonds between two alkene or alkyne components to create a cyclobutane ring, is the most prominent and widely used strategy for this purpose. nih.govacs.org These reactions can be initiated through various means, including thermal energy, light, or catalysis.
Historically, photochemical [2+2] cycloadditions represent one of the earliest methods for cyclobutane synthesis. acs.org These reactions typically involve the excitation of an alkene to a singlet or triplet state, which then reacts with a ground-state alkene. researchgate.net While direct excitation often requires high-energy UV light, which can limit functional group tolerance, the use of photosensitizers allows the reaction to proceed with visible light, broadening its applicability. nih.govresearchgate.net For instance, the intermolecular photodimerization of styrenes has been accomplished using visible-light organophotocatalysis to produce cyclobutane products. nih.gov Intramolecular variants of photochemical [2+2] cycloadditions are also powerful tools, particularly in the synthesis of complex, fused-ring systems. nih.gov
Thermal [2+2] cycloadditions are governed by orbital symmetry rules, which often make them forbidden under simple heating conditions. nih.gov However, these reactions become feasible when using highly reactive species such as ketenes or keteniminium salts. nih.govrsc.org A notable thermal approach is the reaction between an enamine and an electron-deficient alkene, which proceeds through a stepwise mechanism involving a Michael addition followed by ring closure. nih.gov This method offers excellent control over regiochemistry and generally favors the formation of the thermodynamically more stable trans-substituted cyclobutane. nih.gov
Table 1: Examples of Photochemical and Thermal [2+2] Cycloadditions
| Reaction Type | Reactants | Conditions | Key Features | Reference |
|---|---|---|---|---|
| Photochemical Dimerization | para-Nitrostyrene | 4CzIPN (catalyst), blue LED | Organophotocatalytic approach for electron-deficient styrenes. | nih.gov |
| Thermal Cycloaddition | Enamine + Michael Acceptor | Heating | Stepwise mechanism, high diastereoselectivity for trans products. | nih.gov |
| Thermal Cycloaddition | Keteniminium salt + Vinyl Boronate | Heating | Direct, one-step synthesis of functionalized borylated cyclobutanes. | rsc.org |
The development of organocatalysis has provided powerful methods for achieving high enantioselectivity in cyclobutane synthesis. elsevierpure.comnih.gov Chiral secondary amines are commonly used catalysts that can activate substrates in novel ways. One such strategy involves the reaction of cyclopropylacetaldehydes with an aminocatalyst to form a reactive donor-acceptor cyclopropane (B1198618) intermediate in situ. This activated species can then undergo an unexpected and highly stereoselective ring expansion to form functionalized cyclobutanes. acs.org This method capitalizes on the favorable orbital interaction between the π-orbital of the enamine and the σ*-orbital of the cyclopropyl (B3062369) ring to facilitate the transformation. acs.org Such strategies have been successfully applied to synthesize biologically relevant spirocyclobutane oxindoles with excellent yields and enantiomeric excesses. acs.org
Transition metals offer a diverse and powerful platform for catalyzing [2+2] cycloaddition reactions, often under mild, thermal conditions that are complementary to photochemical methods. researchgate.net These catalysts can enable reactions between electronically unbiased substrates that are otherwise challenging. researchgate.net
Gold(I) catalysis has emerged as a particularly effective tool for cycloadditions involving allenes, alkynes, and alkenes. beilstein-journals.orgnih.gov Gold(I) complexes activate alkynes or allenes toward nucleophilic attack by a tethered alkene. The reaction often proceeds stepwise, allowing for the construction of complex bicyclic systems. For example, gold(I) catalysts can promote the intermolecular [2+2] cycloaddition of arylalkynes and alkenes to furnish cyclobutenes. researchgate.net The mechanism is thought to involve the formation of a cyclopropyl gold(I) carbene intermediate, which then undergoes ring expansion. researchgate.net
Nickel(0) catalysis is also highly effective for a range of cycloaddition reactions. nih.gov Catalytic systems based on Nickel(0) and N-heterocyclic carbene (NHC) ligands have shown high reactivity and versatility. These catalysts can promote the coupling of diynes with various partners to form fused ring systems. nih.gov Furthermore, Nickel(0) can be used to mediate the cyclopropanation of alkenes using [1.1.1]propellane as a carbene precursor, showcasing its utility in forming strained ring systems. organic-chemistry.org
Table 2: Overview of Transition Metal-Catalyzed [2+2] Cycloadditions
| Metal Catalyst | Reactant Types | Key Advantages | Reference |
|---|---|---|---|
| Gold(I) | Alkynes, Alkenes, Allenes | Mild reaction conditions, high efficiency for enyne and allene (B1206475) cycloadditions. | beilstein-journals.orgnih.gov |
| Nickel(0) | Diynes, Alkenes, Heterocumulenes | High versatility with NHC ligands, enables difficult couplings. | nih.gov |
| Ruthenium(II) | Norbornene + Propargylic Alcohols | High diastereoselectivity for exo cycloadducts. | researchgate.net |
While cycloadditions are dominant, other ring-closure strategies provide alternative pathways to the cyclobutane core, often offering different substitution patterns and stereochemical outcomes.
Intramolecular hydroalkylation has recently been developed as a powerful method for forming carbocycles. A notable example is the copper hydride-catalyzed enantioselective intramolecular hydroalkylation of halide-tethered styrenes. organic-chemistry.org This reaction effectively constructs enantioenriched cyclobutanes, as well as other ring sizes, by forming a carbon-carbon bond within a single molecule precursor. This approach avoids the challenges of controlling intermolecular reactivity and provides a direct route to chiral cyclobutane building blocks. organic-chemistry.org
Ring-Forming Reactions Beyond Cycloadditions
Rearrangement-Based Routes to Substituted Cyclobutanes
Rearrangement reactions offer powerful and often elegant strategies for the construction of complex molecular architectures from simpler precursors. In the context of cyclobutane synthesis, these methods can provide access to substituted ring systems that may be challenging to assemble through conventional cycloaddition approaches.
One notable strategy involves the vinylcyclopropane (B126155) rearrangement, a thermal or photochemically induced transformation of a vinyl-substituted cyclopropane into a cyclopentene. wikipedia.org While this typically leads to five-membered rings, related rearrangements of more complex systems can provide access to cyclobutane structures. For instance, the photochemical 1,3-addition of benzene (B151609) to 3,4-substituted cyclobutenes can lead to complex polycyclic systems incorporating a (2'-vinylcyclopropyl)cyclobutane moiety, which can then undergo further rearrangement. ibm.com
A more direct approach to 1,3-disubstituted cyclobutanes can be envisaged through the rearrangement of vinylcyclopropanes. For example, the Cloke-Wilson rearrangement, which typically involves the conversion of cyclopropyl ketones or imines into dihydrofurans or pyrrolines, highlights the propensity of strained three-membered rings to undergo ring-opening and subsequent cyclization. nih.gov By carefully designing the starting vinylcyclopropane with appropriate substituents, it is conceivable to direct the rearrangement towards the formation of a cyclobutane ring.
A photoredox-mediated radical strain-release/ ibm.comibm.com-rearrangement cascade has been developed for the synthesis of polysubstituted cyclobutanes. wikipedia.org This method utilizes bicyclo[1.1.0]butanes (BCBs) as strained precursors. Nucleophilic radicals can add to the central C-C σ-bond of BCBs, driven by the release of ring strain. A subsequent single-electron reduction can generate a ketene (B1206846) acetal (B89532) intermediate, triggering an intramolecular ibm.comibm.com-rearrangement to yield regioselectively 1,1,3-trisubstituted cyclobutanes. While not a direct route to the target molecule, this methodology showcases the power of rearrangement cascades in accessing highly substituted cyclobutane cores.
| Precursor Type | Rearrangement Type | Key Features | Potential Applicability to Target Synthesis |
| Vinylcyclopropane | Thermal/Photochemical | Ring expansion to cyclopentenes, can be tailored for cyclobutane formation. wikipedia.org | Indirect, requires specific substrate design. |
| 3,4-Substituted Cyclobutene (B1205218) | Photochemical 1,3-addition | Forms complex polycyclic systems containing cyclobutane rings. ibm.com | Complex, multi-step approach. |
| Bicyclo[1.1.0]butane | Photoredox Radical Cascade | Strain-release driven, leads to 1,1,3-trisubstituted cyclobutanes. wikipedia.org | Provides access to highly substituted cyclobutane cores. |
Application of Grignard and Amide Coupling Reactions for Cyclobutane Derivatization
The functionalization of pre-existing cyclobutane rings is a crucial strategy for accessing a diverse range of derivatives. Grignard and amide coupling reactions are fundamental transformations in organic synthesis that can be effectively applied to cyclobutane scaffolds.
A plausible synthetic route to this compound could commence from a readily available precursor such as 3-oxocyclobutane-1-carboxylic acid. This starting material can be synthesized via several patented methods, including the cyclization of dialkyl malonates with 1,3-dihalopropanes followed by hydrolysis and decarboxylation. google.compatsnap.comgoogle.comthieme-connect.degoogle.com
The synthesis of the key intermediate, 3-(methoxymethyl)cyclobutanone, can be envisioned through a two-step sequence starting from 3-oxocyclobutane-1-carboxylic acid. First, the carboxylic acid can be reduced to the corresponding primary alcohol, 3-hydroxy-1-cyclobutanone. While lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, more chemoselective reagents like borane (B79455) (BH₃) can be employed to avoid the reduction of the ketone functionality. khanacademy.orgyoutube.com Subsequently, the hydroxyl group can be converted to a methoxymethyl ether using a standard etherification protocol, for instance, by treatment with a base like sodium hydride followed by an alkylating agent such as methyl iodide.
With 3-(methoxymethyl)cyclobutanone in hand, the ethynyl group can be introduced via a Grignard reaction. The addition of ethynylmagnesium bromide to the ketone would yield the tertiary alcohol, 1-ethynyl-3-(methoxymethyl)cyclobutanol. This reaction is a standard method for the formation of carbon-carbon bonds and the introduction of terminal alkynes.
Amide coupling reactions, while not directly leading to the target molecule's core structure, are vital for creating diverse libraries of cyclobutane derivatives for applications such as drug discovery. For instance, if the initial 3-oxocyclobutane-1-carboxylic acid were coupled with an amine, a wide array of amides could be synthesized, which could then be subjected to further functionalization.
Cascade Processes for Fused Cyclobutane Skeletons
Cascade reactions, also known as tandem or domino reactions, are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. These reactions are particularly valuable for the rapid construction of complex molecular architectures, including those containing fused cyclobutane rings.
One example of a cascade process leading to cyclobutane-containing structures is the condensation of 1,1,1-trichloroalkanes with α,β-unsaturated ketones, which unexpectedly furnishes (E)-2-alkylidenecyclobutanols in a one-pot reaction. nih.gov This mechanistically unique reaction is promoted by a combination of chromium(II) chloride and copper(I) cyanide and demonstrates the potential for discovering novel cyclobutane-forming reactions through the exploration of synergistic catalytic systems.
While not directly yielding the target this compound, these cascade processes highlight advanced strategies for building the cyclobutane core. For instance, a [2+2] cycloaddition followed by further intramolecular transformations can lead to complex fused systems. The intramolecular [2+2] photocycloaddition of diolefins has been used to construct cyclobutane rings, which can then be subjected to further reactions to build intricate polycyclic molecules. acs.org
The development of cascade reactions that incorporate both the formation of the cyclobutane ring and the introduction of an ethynyl group in a single sequence represents a significant challenge and an exciting frontier in synthetic chemistry. Such a process would offer a highly atom- and step-economical route to the target molecule and its derivatives.
Introduction and Regioselective Functionalization of the Ethynyl Moiety
The ethynyl group is a versatile functional handle in organic synthesis, participating in a wide array of transformations such as cycloadditions, coupling reactions, and nucleophilic additions. The introduction and subsequent functionalization of this moiety onto the cyclobutane scaffold are critical for the synthesis of the target compound and its potential applications.
Strategies for Incorporating Terminal Alkyne Functionality
The most direct strategy for incorporating the terminal alkyne functionality onto the cyclobutane ring is through the reaction of a suitable electrophilic cyclobutane precursor with an ethynyl nucleophile. As previously mentioned, the Grignard reaction of 3-(methoxymethyl)cyclobutanone with ethynylmagnesium bromide is a prime example of this approach. This method is widely used due to the commercial availability of the Grignard reagent and the generally high yields of the resulting propargyl alcohols.
An alternative approach involves the use of a protected alkyne. For instance, the reaction could be performed with (trimethylsilyl)ethynylmagnesium bromide. The resulting silyl-protected alcohol offers the advantage of increased stability and allows for selective deprotection at a later stage using reagents such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF) to reveal the terminal alkyne. wikipedia.org
Direct Ethynylation Reactions
Direct ethynylation reactions involve the direct coupling of a C-H bond with an ethynylating agent. While more commonly applied to arenes and heteroarenes, the development of methods for the direct ethynylation of sp³-hybridized carbon centers is an active area of research. Such a transformation applied to a suitable cyclobutane precursor would represent a highly efficient route to the target molecule. However, achieving regioselectivity on a substituted cyclobutane ring presents a significant challenge.
Cross-Coupling Methodologies for Alkyne Attachment
Cross-coupling reactions, particularly the Sonogashira coupling, are powerful tools for the formation of carbon-carbon bonds between sp²- or sp-hybridized carbon atoms and terminal alkynes. wikipedia.orgacs.orgnih.govorganic-chemistry.orglibretexts.org To apply this methodology to the synthesis of this compound, a precursor such as 1-halo-3-(methoxymethyl)cyclobutane would be required. This halo-cyclobutane could potentially be synthesized from the corresponding alcohol, 1-hydroxy-3-(methoxymethyl)cyclobutane, which in turn could be derived from the reduction of 3-(methoxymethyl)cyclobutanone.
The Sonogashira coupling typically employs a palladium catalyst, a copper(I) co-catalyst, and a base. The reaction of 1-iodo- or 1-bromo-3-(methoxymethyl)cyclobutane (B6282809) with a terminal alkyne, such as (trimethylsilyl)acetylene, would be expected to proceed under these conditions. The use of (trimethylsilyl)acetylene is often preferred as it prevents the homocoupling of the terminal alkyne and the resulting silyl (B83357) group can be readily removed to furnish the desired terminal alkyne. wikipedia.org
The efficiency of the Sonogashira coupling can be influenced by various factors, including the choice of catalyst, ligands, base, and solvent. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst has been shown to improve the efficiency of couplings involving aryl bromides, even at room temperature. patsnap.com
| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Key Features |
| 1-Iodo-3-(methoxymethyl)cyclobutane | (Trimethylsilyl)acetylene | Pd(PPh₃)₄, CuI, Et₃N | Standard Sonogashira conditions, reliable for many substrates. wikipedia.org |
| 1-Bromo-3-(methoxymethyl)cyclobutane | Phenylacetylene | Pd(PhCN)₂Cl₂/P(t-Bu)₃, CuI, HN(i-Pr)₂ | Employs a bulky phosphine ligand for enhanced reactivity, allows for room temperature coupling. patsnap.com |
Introduction and Functionalization of the Methoxymethyl Moiety
The methoxymethyl (MOM) ether serves as a crucial protecting group for alcohols in multi-step syntheses, valued for its stability under basic and nucleophilic conditions while being readily removable with acid. total-synthesis.comwikipedia.org Its introduction onto the cyclobutane scaffold requires controlled etherification strategies.
The primary method for installing a MOM group is the etherification of a precursor alcohol, in this case, a stereoisomer of 3-ethynylcyclobutanol. This is typically achieved using chloromethyl methyl ether (MOMCl). wikipedia.org However, due to the carcinogenic nature of MOMCl, in situ generation methods are highly preferred for safety. organic-chemistry.orgnih.gov
A common and efficient procedure involves the reaction of an acetal, like dimethoxymethane, with an acid halide, such as acetyl chloride, catalyzed by a Lewis acid like a zinc(II) salt. organic-chemistry.orgnih.gov The resulting solution of MOMCl can be used directly. The alcohol is then deprotonated with a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), which then attacks the electrophilic carbon of MOMCl in a standard SN2 reaction. total-synthesis.comorganicchemistrytutor.comyoutube.com The choice of solvent, base, and temperature is critical for optimizing the yield and preventing side reactions.
| Parameter | Condition A | Condition B | Condition C |
|---|---|---|---|
| MOM Reagent | MOMCl (pre-formed) | MOMCl (in situ from dimethoxymethane/acetyl chloride) | Dimethoxymethane/p-Toluenesulfonic acid |
| Base | N,N-diisopropylethylamine (DIPEA) | Sodium hydride (NaH) | None (acid-catalyzed) |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Dichloromethane (DCM) |
| Temperature | 0 °C to room temperature | 0 °C to room temperature | Room temperature |
| Typical Yield | High | High | Variable, may be lower |
| Key Consideration | Requires handling of carcinogenic MOMCl. wikipedia.org | Avoids handling pure MOMCl; strong base requires inert atmosphere. total-synthesis.comorganic-chemistry.org | Milder, but may not be suitable for acid-sensitive substrates. wikipedia.org |
The stereochemical outcome of the methoxymethylation is primarily dependent on the stereochemistry of the starting 3-ethynylcyclobutanol. The etherification reaction itself typically proceeds with retention of configuration at the alcohol-bearing carbon, as the C-O bond is not broken during the SN2 reaction on the MOM-Cl reagent. organicchemistrytutor.com Therefore, the main challenge lies in the stereoselective synthesis of the cyclobutanol precursor.
Synthesis of cis-3-Ethynylcyclobutanol : The cis isomer can often be obtained through the diastereoselective reduction of 3-ethynylcyclobutanone. acs.org The use of bulky reducing agents, which approach the carbonyl from the less sterically hindered face (opposite to the ethynyl group), generally favors the formation of the cis-cyclobutanol.
The stereochemistry of the starting material directly dictates the final product's stereochemistry, making the synthesis of the correct cyclobutanol isomer a critical step.
Convergent and Divergent Synthetic Approaches
The construction of the this compound molecule can be approached through several strategic pathways.
Linear Synthesis: A linear approach involves the sequential modification of a single starting material. A plausible route could begin with a commercially available cyclobutane derivative, such as 3-oxocyclobutanecarboxylic acid. The synthesis would proceed through a series of steps:
Ethynylation of the ketone to introduce the alkyne.
Reduction of the carboxylic acid to a hydroxymethyl group.
Protection of the resulting primary alcohol as a methoxymethyl ether.
Convergent Synthesis: A convergent strategy involves synthesizing key fragments of the molecule separately before combining them in a late-stage coupling reaction. nih.gov For this target molecule, a convergent approach could involve:
Fragment A Synthesis: Preparation of a 3-(methoxymethyl)cyclobutanone. This can be achieved by protecting 3-hydroxycyclobutanone (B178150) with a MOM group.
Fragment B Synthesis: Generation of an ethynyl nucleophile, such as ethynylmagnesium bromide or ethynyllithium.
Coupling: Reaction of the ethynyl nucleophile with the cyclobutanone (B123998) (Fragment A) to form the target tertiary alcohol, which upon subsequent steps could lead to the final product.
To improve efficiency, multistep reactions can be combined into one-pot or sequential (tandem) processes, which minimize purification steps and reduce waste. nih.govresearchgate.netacs.orgasianpubs.orgnih.gov For the synthesis of functionalized cyclobutanes, several strategies are applicable:
[2+2] Cycloaddition/Functionalization: A powerful method for forming the cyclobutane ring is the [2+2] cycloaddition between an alkene and an allenoate or ketene. nih.govorganic-chemistry.orgresearchgate.netsci-hub.senih.govfigshare.com A subsequent functional group interconversion within the same pot could install the desired substituents. For instance, a Lewis acid-catalyzed [2+2] cycloaddition could form a cyclobutane with ester functionalities, which are then reduced and manipulated sequentially. organic-chemistry.org
Tandem Ring Formation/Coupling: A cobalt-catalyzed tandem reaction has been reported for the synthesis of functionalized cyclobutanes from enynes and ethylene. nih.gov This type of strategy could be adapted to incorporate the necessary functional groups for this compound.
Sequential C-H Functionalization: Another advanced approach involves the directed C-H functionalization of a pre-existing cyclobutane core. acs.org This allows for the sequential and controlled installation of different substituents, offering a high degree of precision in complex syntheses.
| Step | Reaction | Reagents & Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | [2+2] Cycloaddition | Vinyl ether + Ethynylketene, thermal or Lewis acid catalysis | 3-alkoxy-2-ethynylcyclobutanone |
| 2 | Reduction & Deprotection | Reducing agent (e.g., NaBH4), followed by acidic workup | 3-ethynylcyclobutanol |
| 3 | Etherification | In situ generated MOMCl, DIPEA | This compound |
Stereochemical Control in the Synthesis of this compound
Achieving stereochemical control is arguably the most significant challenge in synthesizing 1,3-disubstituted cyclobutanes. nih.govnih.gov The relative orientation of the ethynyl and methoxymethyl groups (cis or trans) must be precisely managed.
The primary methods for establishing stereochemistry are:
Stereocontrolled Ring Formation: The stereochemical outcome of [2+2] photocycloaddition reactions can be influenced by the geometry of the starting alkenes and the reaction conditions (e.g., through the use of chiral catalysts or auxiliaries). rsc.orgacs.orgpressbooks.pub Thermal cycloadditions involving ketenes also offer a degree of stereocontrol. harvard.edu
Diastereoselective Functionalization: The most common approach is the diastereoselective functionalization of a prochiral cyclobutanone. As mentioned in section 2.3.2, the reduction of a 3-substituted cyclobutanone is a key step where stereochemistry can be set. The choice of reducing agent is critical; for example, bulky hydride reagents like lithium tri-tert-butoxyaluminum hydride often provide high selectivity for the cis-product. researchgate.net
Substituent-Directed Reactions: The existing substituent on the ring can direct the stereochemical course of subsequent reactions. For instance, a large substituent can block one face of the ring, forcing an incoming reagent to attack from the opposite face.
The synthesis of a single, pure stereoisomer of this compound relies heavily on a carefully planned sequence where at least one key step proceeds with high diastereoselectivity. acs.orgeurekaselect.comnih.govnih.govdntb.gov.uaresearchgate.net The development of scalable routes often requires extensive optimization of these stereochemistry-defining steps. acs.org
Enantioselective Methodologies for Chiral Cyclobutanes
The creation of chiral cyclobutanes with high enantiopurity is a key objective for the synthesis of biologically active compounds. For a molecule like this compound, where the 1 and 3 positions are stereocenters, enantioselective methods are crucial for accessing single enantiomers.
One prominent strategy for the enantioselective synthesis of substituted cyclobutanes is the [2+2] cycloaddition . While no direct enantioselective synthesis of this compound has been reported, analogous reactions provide a blueprint. For instance, the [2+2] cycloaddition of allenoates with terminal alkenes, catalyzed by a chiral Lewis acid, can provide enantioenriched cyclobutanes. organic-chemistry.orgnih.gov A plausible approach for the target molecule would involve the reaction of an allene bearing a methoxymethyl group with an ethynyl-containing alkene, or vice versa, in the presence of a chiral catalyst.
Another powerful technique is the desymmetrization of prochiral cyclobutane derivatives . For example, a prochiral 1,3-disubstituted cyclobutane with two identical functional groups can be selectively transformed into a chiral product using a chiral reagent or catalyst.
A notable development in the synthesis of chiral cyclobutanes is the stereospecific ring contraction of pyrrolidines . This method, mediated by iodonitrene chemistry, allows for the transfer of stereochemical information from a readily available chiral pyrrolidine (B122466) precursor to the resulting cyclobutane. acs.orgnih.govacs.org An optically pure pyrrolidine-2,5-dicarboxylate, for example, can be converted to the corresponding disubstituted cyclobutane with high stereofidelity. acs.org This approach could be adapted to synthesize a chiral precursor to this compound.
| Catalyst/Reagent | Reactants | Product Type | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |
| Chiral Lewis Acid | Allenoate + Alkene | 1,3-Substituted Cyclobutane | Up to 90% | >20:1 |
| Iodonitrene | Chiral Pyrrolidine | Substituted Cyclobutane | >97% | >20:1 |
Diastereoselective Control in Cyclobutane Construction
Controlling the relative stereochemistry of substituents on a cyclobutane ring is fundamental to obtaining the desired diastereomer. For this compound, this involves controlling the cis/trans relationship between the ethynyl and methoxymethyl groups.
[2+2] cycloaddition reactions are again a primary tool for achieving diastereoselectivity. The stereochemical outcome of these reactions is often dictated by the geometry of the starting alkenes and the reaction conditions (thermal or photochemical). The dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate under photoirradiation, for example, yields the corresponding disubstituted cyclobutane with a specific diastereoselectivity. researchgate.net A similar photochemical [2+2] cycloaddition between an appropriate ethynyl-containing alkene and a methoxymethyl-substituted alkene could be envisioned.
The ring-opening of bicyclo[1.1.0]butanes (BCBs) has emerged as a powerful and diastereoselective method for the synthesis of 1,3-disubstituted cyclobutanes. The reaction of BCBs with various reagents can proceed with high stereocontrol, leading to predominantly cis or trans products depending on the reaction conditions and the nature of the nucleophile or electrophile. nih.govnih.gov For instance, the palladium-catalyzed cross-coupling of a pre-formed BCB with iodobenzene (B50100) proceeds with excellent yield and no isomerization, suggesting a high degree of stereocontrol. nih.gov This strategy could be employed by starting with a BCB bearing one of the required substituents and introducing the other via a stereoselective ring-opening functionalization.
Furthermore, Michael additions onto cyclobutenes can provide access to diastereomerically enriched cyclobutanes. The addition of N-heterocycles to cyclobutene esters and amides has been shown to proceed with high diastereoselectivity, offering a route to various substituted cyclobutanes. nih.gov
| Method | Reactants | Product | Diastereomeric Ratio (dr) |
| Photo-dimerization | Methyl 3-(3,4-dimethoxyphenyl)acrylate | Dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate | Specific isomer formed |
| Pd-catalyzed Cross-Coupling | 1-Iodo-3-phenylbicyclo[1.1.0]butane + Iodobenzene | 1,3-Diphenylbicyclo[1.1.0]butane | High |
| Michael Addition | N-Heterocycles + Cyclobutene esters/amides | N-Heterocycle substituted cyclobutanes | High |
| Ring-opening of BCBs | Bicyclo[1.1.0]butane + tert-butylnitrite/TEMPO | 1,1,3-Trisubstituted cyclobutane | Excellent |
Remote Stereocontrol during Cyclobutane Ring Formation
Achieving stereocontrol at a position remote from the reacting center during the formation of a cyclobutane ring is a sophisticated challenge in synthesis. This type of control is crucial for constructing complex molecules with multiple stereocenters where traditional substrate or reagent control is not feasible. In the context of this compound, this would involve, for example, a chiral auxiliary on one of the substituents directing the stereochemistry of the cyclobutane ring formation at a distance.
While specific examples for the synthesis of this compound with remote stereocontrol are not documented, general principles can be applied. One potential strategy involves the use of a directing group . A well-placed functional group on one of the reacting partners can coordinate to a chiral catalyst, thereby influencing the stereochemical outcome of a [2+2] cycloaddition at a remote site. calstate.edu For instance, a hydroxyl or amino group on a reactant could be transiently converted into a chiral directing group that guides the approach of the other reactant.
Another conceptual approach lies in the conformational control of a macrocyclic precursor . By designing a macrocycle containing the two reactive moieties (an alkyne and an alkene functionality) tethered by a chiral linker, a transannular [2+2] cycloaddition could be induced. The stereochemistry of the chiral linker would then dictate the facial selectivity of the cycloaddition, resulting in a cyclobutane ring with a predictable stereochemical outcome at the newly formed stereocenters, remote from the initial chiral element.
The stereospecific contraction of larger rings also holds promise for remote stereocontrol. As demonstrated in the conversion of pyrrolidines to cyclobutanes, stereochemical information can be effectively transferred. acs.orgacs.org By starting with a larger ring system, such as a substituted cyclohexane (B81311) or cyclopentane (B165970) with defined stereochemistry, a ring contraction reaction could be designed to produce a cyclobutane where the original stereocenters direct the formation of new ones. For example, the stereospecific ring contraction of a cis-substituted pyrrolidine-2,5-dicarboxylate leads to the formation of a cyclobutane where the stereochemical information is retained, even though the original stereocenters are destroyed and reformed during the reaction. acs.org This principle could be extended to more complex systems to achieve remote stereocontrol.
The development of methodologies that allow for such long-range stereochemical communication is at the forefront of modern organic synthesis and would be highly valuable for the efficient construction of complex, stereochemically rich cyclobutane-containing molecules.
Reactivity Profiles of the Ethynyl Group
The terminal alkyne is a cornerstone of the molecule's synthetic utility, offering a gateway to a multitude of chemical transformations. Its reactivity is characterized by the high electron density of the triple bond and the acidity of the terminal proton, making it susceptible to attack by both electrophiles and nucleophiles, and an ideal participant in metal-catalyzed processes.
Transition metal catalysis, particularly with gold(I) complexes, has emerged as a powerful tool for activating alkynes toward nucleophilic attack. ethernet.edu.et Gold(I) catalysts are renowned for their high affinity for unsaturated carbon-carbon bonds, activating them for a range of cyclization, addition, and rearrangement reactions under mild conditions. ethernet.edu.et
In the context of substrates similar to this compound, gold(I) catalysis can promote unique transformations. For instance, gold catalysts have been shown to effectively mediate the Cope rearrangement of 1,5-dienes. unc.edu When this methodology is applied to cyclic substrates containing a 1,5-enyne moiety, it can lead to unexpected and synthetically valuable transformations, resulting in the formation of tricyclic compounds that incorporate a bicyclo[4.2.0]oct-1-ene core. unc.eduresearchgate.net This structural motif is present in a number of natural products. unc.eduresearchgate.net The reaction proceeds through a cascade of events initiated by the gold-catalyzed activation of the alkyne, leading to cycloisomerization and rearrangement.
Table 1: Examples of Metal-Catalyzed Alkyne Transformations
| Reaction Type | Catalyst System | Description | Potential Product Type | Reference |
|---|---|---|---|---|
| Cycloisomerization/Cope Rearrangement | Gold(I) Complexes | Applied to cyclic 1,5-enynes, this can lead to the formation of complex tricyclic systems. | Bicyclo[4.2.0]oct-1-ene derivatives | unc.eduresearchgate.net |
| Cycloaddition | Gold(I) Complexes | Gold can catalyze formal cycloadditions, such as (3+3) and (4+3) reactions, by activating the alkyne towards reaction with partners like nitrones or dienol silyl ethers. beilstein-journals.org | Bicyclic oxazines, Bicyclo[4.3.0]nonanes | beilstein-journals.org |
| C-H Alkynylation | Rh(III) or Au(I) Complexes | Mechanochemical methods can be used to catalyze the C-H alkynylation of heterocycles like indoles with terminal alkynes. mdpi.com | Alkynylated indoles | mdpi.com |
Pericyclic reactions, which proceed through a concerted cyclic transition state, are powerful tools for ring formation in organic synthesis. The ethynyl group can participate as a dienophile or a dipolarophile in cycloaddition reactions.
Diels-Alder Reaction ([4+2] Cycloaddition) : While less reactive than electron-deficient alkynes, the ethynyl group of this compound can still function as a dienophile in Diels-Alder reactions with electron-rich dienes, particularly under thermal conditions or with Lewis acid catalysis. This would lead to the formation of a bicyclohexadiene system fused to the cyclobutane ring.
1,3-Dipolar Cycloadditions : This class of reactions is highly effective for the synthesis of five-membered heterocycles. youtube.com The ethynyl group serves as an excellent "dipolarophile" that reacts with a 1,3-dipole, such as an azide (B81097) (to form a triazole), a nitrile oxide (to form an isoxazole), or an azomethine ylide. youtube.comyoutube.com These reactions are often characterized by high regioselectivity and stereospecificity. youtube.com For example, the reaction with a nitrile oxide, generated in situ, would be expected to produce an isoxazole (B147169) derivative, a valuable scaffold in medicinal chemistry. youtube.com
The addition of H-X or X-Y type reagents across the alkyne's triple bond provides a direct route to functionalized alkenes.
Hydrofunctionalization : This involves the addition of an H-E bond (where E = O, N, S, etc.) across the alkyne. Hydration (addition of H2O), typically catalyzed by mercury(II) or gold(I) salts, would follow Markovnikov's rule to yield a methyl ketone after tautomerization of the initially formed enol. Hydroamination or hydrothiolation would similarly provide enamines or vinyl sulfides, respectively.
Halogenation : The reaction of the alkyne with halogens (Cl2, Br2, I2) or hydrogen halides (HCl, HBr, HI) is a standard transformation. The addition of one equivalent of X2 would yield the trans-dihaloalkene, while a second equivalent would produce the tetrahaloalkane. The addition of hydrogen halides typically follows Markovnikov regioselectivity, placing the halogen on the more substituted carbon of the resulting double bond.
Reactivity and Derivatization of the Methoxymethyl Group
The methoxymethyl (MOM) ether serves as a robust protecting group for the hydroxyl functionality. nih.gov Its stability under a wide range of conditions, including strongly basic and weakly acidic environments, makes it highly valuable during multi-step syntheses. nih.gov However, its selective removal is crucial for revealing the alcohol for subsequent transformations.
A variety of methods have been developed for the cleavage of MOM ethers, with the choice of reagent depending on the functional group tolerance required for the specific substrate. wikipedia.org Cleavage generally requires acidic conditions, employing either Brønsted or Lewis acids. wikipedia.org
Strong acids like hydrochloric acid can be effective but may not be suitable for acid-sensitive substrates. researchgate.net Milder and more selective protocols have therefore been developed. Lewis acids such as zinc bromide (ZnBr2) with a thiol co-reagent, or cerium(III) chloride (CeCl3·7H2O) in refluxing acetonitrile, offer rapid and high-yielding deprotection under conditions compatible with many other protecting groups. acs.orgresearchgate.net Another mild system involves using trimethylsilyl (B98337) triflate (TMSOTf) in the presence of 2,2'-bipyridyl, which proceeds under non-acidic conditions. nih.gov
Table 2: Selected Reagents for the Cleavage of Methoxymethyl (MOM) Ethers
| Reagent/System | Conditions | Key Features | Reference |
|---|---|---|---|
| ZnBr2 / n-PrSH | CH2Cl2, 0 °C to rt | Rapid (<10 min) and high-yielding; selective in the presence of other protecting groups. | researchgate.net |
| CeCl3·7H2O | Acetonitrile, reflux | Mild, neutral conditions; compatible with Bn, TBDPS, Ac, Me, PMB, and other groups. acs.org | acs.org |
| TMSOTf / 2,2′-Bipyridyl | CH2Cl2 or CH3CN, rt | Mild, non-acidic conditions; applicable to substrates with acid-labile groups. nih.gov | nih.gov |
| CBr4 / PPh3 | Aprotic solvent (e.g., ClCH2CH2Cl), thermal | Selectively deprotects phenolic MOM ethers. | researchgate.net |
| Silica-supported NaHSO4 | CH2Cl2, rt | Heterogeneous catalyst for chemoselective deprotection of phenolic MOM ethers. organic-chemistry.org | organic-chemistry.orgacs.org |
Post-synthetic modification (PSM) refers to the covalent functionalization of a molecule after its initial assembly. rsc.org In the case of this compound, the primary PSM event is the deprotection of the MOM group to unveil the parent hydroxyl group. This transformation is critical as it unmasks a reactive site for further derivatization, significantly expanding the molecule's synthetic potential.
Once the hydroxyl group is revealed, it can undergo a wide array of standard alcohol reactions, including:
Esterification : Reaction with acyl chlorides or carboxylic acids (under Fischer or Steglich conditions) to form esters.
Etherification : Williamson ether synthesis using an alkyl halide under basic conditions to form new ethers.
Oxidation : Conversion of the secondary alcohol to a ketone using reagents such as pyridinium (B92312) chlorochromate (PCC), a Swern oxidation, or a Dess-Martin periodinane oxidation.
Substitution : Conversion of the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution to introduce a variety of other functional groups. For example, a one-pot demethylation-mesylation reaction can be achieved using phosphorus pentoxide in methanesulfonic acid. organic-chemistry.org
These modifications allow for the late-stage introduction of functionality, enabling the synthesis of a diverse library of cyclobutane derivatives from a common intermediate.
Transformations Involving the Cyclobutane Ring
The cyclobutane ring, with a ring strain of approximately 26.3 kcal/mol (110 kJ/mol), is significantly more strained than larger rings like cyclopentane or cyclohexane. masterorganicchemistry.comlibretexts.orgwikipedia.org This inherent strain is a powerful thermodynamic driving force for a variety of chemical transformations that involve cleavage of the ring's C-C bonds. nih.govnih.gov
The potential energy stored within the cyclobutane core can be released through ring-opening reactions, providing a pathway to linear, functionalized molecules. nih.gov The nature of the substituents on the ring heavily influences the conditions and outcomes of these reactions. In the case of this compound, the electron-withdrawing ethynyl group and the electron-donating methoxymethyl group can classify it as a donor-acceptor (D-A) cyclobutane, which are known to undergo facile ring-opening. scholaris.ca
Lewis acid-mediated ring-opening is a common strategy. For instance, in the presence of a Lewis acid like aluminum chloride (AlCl₃), D-A cyclobutanes react with various nucleophiles, such as electron-rich arenes (Friedel-Crafts-type reaction), thiols, and selenols, to yield ring-opened products. acs.orgresearchgate.net The reaction proceeds via nucleophilic attack at one of the carbons adjacent to the electron-withdrawing group, leading to C-C bond cleavage.
Transition metal catalysis also provides a powerful tool for ring-opening. Palladium-catalyzed processes, for example, can cleave C(sp³)–C(sp³) bonds in bifunctional cyclobutanol precursors through β-carbon elimination, leading to the formation of functionalized polyketones via ring-opening polymerization. acs.org This highlights the potential for this compound derivatives to serve as monomers in the synthesis of novel polymeric materials.
Table 1: Representative Strain-Release Ring-Opening Reactions Applicable to Cyclobutane Derivatives
| Reaction Type | Reagents/Catalyst | Nucleophile | Expected Product Type | Ref. |
|---|---|---|---|---|
| Friedel-Crafts Alkylation | Lewis Acid (e.g., AlCl₃) | Electron-rich arene | 1,3-disubstituted butane (B89635) with aryl group | acs.org |
| Thiolysis/Selenolysis | Lewis Acid (e.g., AlCl₃) | Thiol (R-SH) or Selenol (R-SeH) | 1,3-disubstituted butane with thioether/selenoether | acs.org |
| Ring-Opening Polymerization | Pd(0)/Ligand | (Monomer itself) | Functionalized polyketone (from derivative) | acs.org |
Beyond ring-opening, the direct functionalization of the cyclobutane's C-H bonds offers an atom-economical route to increase molecular complexity while preserving the strained ring structure. nih.gov This approach can be guided by directing groups or proceed without such directing influence.
Directed C-H functionalization utilizes a functional group on the substrate to guide a metal catalyst to a specific C-H bond. While the methoxymethyl group on this compound is not a classic directing group, analogous strategies employing amides, carboxylic acids, or ketones have proven effective for the palladium-catalyzed arylation of C(sp³)–H bonds on cyclobutane rings. nih.govacs.orgchemrxiv.org For example, using an 8-aminoquinoline (B160924) directing group, methylene (B1212753) C-H bonds on a cyclobutane can be arylated with high efficiency and diastereoselectivity. nih.gov
Alternatively, non-directed C-H functionalization can be achieved. Rhodium(II) catalysts, for instance, can mediate carbene-induced C-H functionalization. nih.gov Depending on the steric and electronic properties of the rhodium catalyst, it is possible to achieve regiodivergent outcomes, functionalizing either the tertiary C-H bond at the C1 position (bearing the ethynyl group) or the distal methylene C-H bonds at the C3 position. nih.gov
A powerful modern method for accessing densely substituted cyclobutanes involves the strain-release functionalization of bicyclo[1.1.0]butanes (BCBs). d-nb.inforesearchgate.net These highly strained precursors react with a wide range of reagents to afford tri- and tetrasubstituted cyclobutanes in a controlled manner, highlighting a synthetic pathway to complex analogs of this compound. d-nb.infobohrium.comacs.org
Table 2: Selected Methods for C-H Functionalization of the Cyclobutane Skeleton
| Method | Catalyst/Reagents | Position Functionalized | Product Type | Ref. |
|---|---|---|---|---|
| Directed C-H Arylation | Pd(II) catalyst, Directing Group (e.g., 8-aminoquinoline), Aryl Halide | β or γ to directing group | Arylated cyclobutane | nih.govacs.org |
| Non-Directed C-H Insertion | Rh(II) catalyst, Diazo compound | C1 (tertiary) or C3 (secondary) | Alkylated cyclobutane | nih.gov |
The spatial proximity of substituents in cyclobutanes can facilitate transannular reactions, where functional groups on opposite sides of the ring interact. The γ-C–H functionalization of cycloalkane carboxylic acids, including cyclobutanes, has been achieved using palladium catalysis with specialized ligands. nih.govnih.gov This demonstrates the possibility, though challenging due to ring rigidity, of forming a bond between the C1 and C3 positions.
Skeletal rearrangements offer another pathway driven by strain release, leading to ring contraction or expansion. nih.gov For instance, α-hydroxycyclobutanones can undergo a tandem Wittig reaction-ring contraction to produce highly functionalized cyclopropanecarbaldehydes. acs.orgresearchgate.net Conversely, oxidative ring expansion of cyclobutanols using cobalt catalysts and molecular oxygen can generate 1,2-dioxanes via regioselective cleavage of the most substituted C-C bond. nih.gov These transformations showcase the potential to convert the cyclobutane core of this compound into other valuable cyclic systems.
Table 3: Examples of Skeletal Rearrangements of Cyclobutane Derivatives
| Rearrangement Type | Key Substrate Feature | Reagents/Conditions | Resulting Skeleton | Ref. |
|---|---|---|---|---|
| Ring Contraction | α-hydroxycyclobutanone | Phosphonium ylide (Wittig) | Cyclopropanecarbaldehyde | acs.orgresearchgate.net |
| Ring Expansion | Cyclobutanol | Co(acac)₂, O₂ | 1,2-Dioxanol | nih.gov |
Cascade and Tandem Reaction Sequences
Cascade and tandem reactions, where multiple bond-forming events occur in a single pot, are highly efficient strategies for building molecular complexity. The dual functionality of this compound makes it an ideal substrate for such processes. A reaction could be initiated at one functional group, leading to an intermediate that subsequently triggers a transformation involving the other group or the ring itself. A notable example of such a sequence is a tandem ring-opening/intramolecular [2+2] cycloaddition, where the opening of a fused ring generates an intermediate that undergoes a subsequent cycloaddition to form a new cyclobutane ring. nih.govnih.govacs.org
Multi-component reactions (MCRs), which combine three or more starting materials in a one-pot process, are powerful tools for rapidly generating diverse and complex molecules. rsc.org The terminal alkyne of this compound is a particularly valuable handle for participating in a range of MCRs.
For example, the copper-catalyzed A³ coupling reaction combines an alkyne, an aldehyde, and an amine to form propargylamines. The target molecule could readily serve as the alkyne component. Similarly, other well-known MCRs involving terminal alkynes, such as those used to synthesize polysubstituted pyridines or 1,2,3-triazoles, are directly applicable. nih.govrsc.org While the cyclobutane moiety would be retained in these reactions, the resulting products would possess significantly increased structural complexity.
Table 4: Multi-Component Reactions Utilizing a Terminal Alkyne
| Named Reaction | Components | Catalyst | Resulting Scaffold | Ref. |
|---|---|---|---|---|
| A³ Coupling | Alkyne, Aldehyde, Amine | Cu(I) or other metals | Propargylamine | rsc.org |
| Pyridine Synthesis | Aryne, Isocyanide, Terminal Alkyne | N/A | Polysubstituted Pyridine | nih.gov |
Radical reactions offer unique pathways for functionalization. The ethynyl group is susceptible to radical addition, while the cyclobutane ring can be involved in radical-initiated ring-opening or cyclization events. rsc.org Visible-light photocatalysis has emerged as a mild and efficient way to generate radicals for these purposes. For example, a photoredox-catalyzed radical ring-opening of acyl bicyclobutanes with alkyl halides has been developed to produce functionalized cyclobutenes. rsc.org
Electron relay (ER) mechanisms can be employed to facilitate reactions that might otherwise be inefficient. In one such system, an organic single-electron oxidant and an aromatic electron relay were used in the photoinduced synthesis of lignan (B3055560) cyclobutanes. rsc.org This strategy minimizes competing side reactions like cycloreversion by enabling the key bond-forming step to occur efficiently. Such a process could be envisioned for the dimerization of an alkene derivative of this compound to form more complex cyclobutane structures. Radical processes often proceed through a chain mechanism involving initiation, propagation, and termination steps. youtube.com
Table 5: Radical Processes Applicable to Ethynylcyclobutane Systems
| Process Type | Reagents/Conditions | Key Transformation | Potential Outcome | Ref. |
|---|---|---|---|---|
| Radical Ring-Opening | Visible Light, Photocatalyst, Alkyl Halide | α-selective ring-opening of acyl bicyclobutane | Functionalized cyclobutene | rsc.org |
| Cyclobutane Synthesis | Photoinduced Electron Transfer, Electron Relay (ER) | [2+2] Cycloaddition of alkenes | Dimeric cyclobutane | rsc.org |
| Hydrogen Abstraction | Radical Initiator (e.g., AIBN) | C-H bond cleavage followed by radical reaction | Functionalization at weakest C-H bond | youtube.com |
Detailed Elucidation of Reaction Pathways
A thorough investigation into the reaction pathways of this compound would likely focus on several key transformations. Given its structure, the compound could participate in a variety of reactions, including but not limited to:
Cycloaddition Reactions: The ethynyl group is a prime candidate for participation in [2+2], [3+2], and [4+2] cycloaddition reactions. For instance, in a thermal or photochemical [2+2] cycloaddition with an alkene, it could form a bicyclo[2.2.0]hexane derivative. The regioselectivity and stereoselectivity of such reactions would be of significant interest.
Ring-Opening Reactions: The strain energy of the cyclobutane ring (approximately 26 kcal/mol) makes it susceptible to ring-opening reactions, particularly when catalyzed by transition metals or promoted by suitably positioned reactive groups.
Reactions of the Ethynyl Group: The terminal alkyne can undergo a suite of well-established reactions, such as hydration (to form a methyl ketone), hydrohalogenation, and Sonogashira coupling. The influence of the 3-(methoxymethyl)cyclobutyl substituent on the rates and outcomes of these reactions would be a key area of study.
Rearrangement Reactions: Under certain conditions, such as acid or transition metal catalysis, the carbon skeleton could undergo rearrangements, potentially leading to the formation of cyclopentane or cyclohexane derivatives.
Mechanistic elucidation would typically involve a combination of experimental techniques, including kinetic studies, isotopic labeling, and computational modeling.
Identification and Characterization of Reactive Intermediates
The nature of the reactive intermediates in reactions involving this compound would be highly dependent on the reaction conditions. Potential intermediates could include:
Radical Intermediates: In photochemical reactions or reactions initiated by radical initiators, the formation of radical species on the cyclobutane ring or at the ethynyl group is plausible.
Organometallic Intermediates: In transition metal-catalyzed reactions, the formation of various organometallic species, such as π-alkyne complexes, metallacycles, and vinylidene complexes, would be anticipated.
Characterization of these transient species often relies on spectroscopic techniques like transient absorption spectroscopy, electron paramagnetic resonance (EPR) for radical species, and in some cases, low-temperature NMR spectroscopy.
Analysis of Transition State Geometries and Energetics
Computational chemistry, particularly density functional theory (DFT) and ab initio methods, would be an indispensable tool for analyzing the transition state geometries and energetics of reactions involving this compound. Such analyses provide critical insights into:
Activation Barriers: The calculated energy of a transition state relative to the ground state of the reactants determines the activation energy of a reaction, which in turn governs the reaction rate.
Reaction Concertedness: By mapping the potential energy surface, it is possible to determine whether a reaction proceeds through a single, concerted transition state or via a stepwise mechanism involving one or more intermediates.
Structural Features of Transition States: The geometry of a transition state reveals the key atomic motions involved in the bond-breaking and bond-forming processes.
For example, in a hypothetical [2+2] cycloaddition, computational studies could differentiate between a concerted supra-supra pathway (which is thermally forbidden but photochemically allowed) and a stepwise pathway involving a diradical intermediate.
Role of Catalysts, Ligands, and Additives in Reaction Selectivity and Efficiency
Catalysts, ligands, and additives would be expected to play a pivotal role in controlling the selectivity and efficiency of reactions of this compound.
Transition Metal Catalysts: A wide array of transition metals, including palladium, rhodium, gold, and nickel, are known to catalyze reactions of alkynes and strained rings. The choice of metal can dramatically influence the reaction outcome. For instance, a palladium catalyst might favor a cross-coupling reaction, while a gold catalyst could promote a cycloisomerization.
Ligands: The ligands coordinated to a metal center are critical in tuning its electronic and steric properties. Chiral ligands, in particular, are essential for achieving enantioselectivity in catalytic reactions.
Additives: Additives such as acids, bases, or oxidants can significantly impact reaction pathways by, for example, protonating a substrate, deprotonating a protic group, or facilitating a redox process.
Systematic screening of these components would be necessary to optimize a desired transformation.
Stereochemical Progression and Origins of Enantioselectivity
The presence of a stereocenter at the 3-position of the cyclobutane ring introduces the element of stereochemistry into the reactions of this compound. Key aspects to investigate would include:
Diastereoselectivity: In reactions that generate a new stereocenter, the facial selectivity of attack on the alkyne or the cyclobutane ring would determine the diastereomeric ratio of the products. The existing stereocenter and the conformation of the cyclobutane ring would likely influence this selectivity.
Enantioselectivity: For the synthesis of enantioenriched products, the use of chiral catalysts or reagents would be essential. Understanding the origin of enantioselectivity would require a detailed analysis of the transition state structures involving the chiral catalyst and the substrate. Non-covalent interactions between the catalyst and the substrate are often the key determinants of enantiomeric excess.
The stereochemical outcome of a reaction can provide profound insights into its mechanism. For example, a reaction that proceeds with retention of stereochemistry might suggest a concerted pathway, while one that leads to a mixture of stereoisomers could indicate the involvement of a planar intermediate.
Theoretical and Computational Studies of 1 Ethynyl 3 Methoxymethyl Cyclobutane
Quantum Chemical Calculations for Electronic Structure and Conformational Analysis
Quantum chemical calculations are fundamental to understanding the electronic structure and conformational preferences of 1-Ethynyl-3-(methoxymethyl)cyclobutane. These computational methods allow for the exploration of the molecule's properties at the atomic level, providing insights that are often difficult to obtain through experimental means alone.
Conformational analysis is crucial for understanding the three-dimensional arrangement of atoms in this compound. The cyclobutane (B1203170) ring is not planar but exists in a puckered or "butterfly" conformation to relieve ring strain. dalalinstitute.com The substituents on the ring can adopt either axial or equatorial positions, leading to different stereoisomers. In the case of this compound, both cis and trans isomers are possible, each with its own set of conformers.
Quantum chemical calculations, such as those employing Hartree-Fock or post-Hartree-Fock methods, can be used to determine the relative energies of these different conformers. By calculating the potential energy surface, the most stable conformations and the energy barriers between them can be identified. These calculations typically reveal that the equatorial positions are energetically favored for bulky substituents to minimize steric hindrance.
Table 1: Calculated Relative Energies of this compound Conformers (Hypothetical Data)
| Isomer | Substituent Positions | Relative Energy (kcal/mol) |
| trans | Ethynyl (B1212043) (eq), Methoxymethyl (eq) | 0.00 (most stable) |
| trans | Ethynyl (ax), Methoxymethyl (ax) | 4.5 |
| cis | Ethynyl (eq), Methoxymethyl (ax) | 1.8 |
| cis | Ethynyl (ax), Methoxymethyl (eq) | 2.1 |
Note: This data is hypothetical and for illustrative purposes.
Applications of Density Functional Theory (DFT) in Reaction Mechanism Prediction
Density Functional Theory (DFT) has become a powerful tool in computational chemistry for predicting the mechanisms of chemical reactions. mpg.de DFT methods offer a good balance between accuracy and computational cost, making them suitable for studying the complex potential energy surfaces of reactions involving molecules like this compound. nih.gov
The ethynyl group in this compound is a versatile functional group that can participate in various reactions, such as cycloadditions, nucleophilic additions, and metal-catalyzed couplings. DFT calculations can be employed to investigate the step-by-step pathways of these reactions. This involves locating the transition state structures that connect reactants to products and calculating the activation energies associated with these steps.
For instance, in a hypothetical [2+2] cycloaddition reaction with an alkene, DFT could be used to determine whether the reaction proceeds through a concerted or a stepwise mechanism. The calculated energies of the intermediates and transition states would provide a detailed picture of the reaction coordinate, helping to predict the feasibility and stereochemical outcome of the reaction.
Table 2: Hypothetical DFT-Calculated Activation Energies for a [2+2] Cycloaddition
| Reaction Step | ΔE‡ (kcal/mol) |
| Reactants → Transition State 1 | 25.3 |
| Intermediate → Transition State 2 | 12.1 |
| Overall Reaction Energy | -15.7 |
Note: This data is hypothetical and for illustrative purposes.
Prediction of Spectroscopic Parameters and Data Interpretation
Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of unknown compounds. For this compound, key spectroscopic techniques include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. DFT calculations can predict these chemical shifts with a reasonable degree of accuracy. ncssm.edu By calculating the magnetic shielding tensors for each atom in a given conformation, the corresponding chemical shifts can be estimated. This is particularly useful for distinguishing between different isomers and conformers of this compound, as the axial and equatorial protons and carbons will have distinct chemical shifts.
Table 3: Predicted ¹³C NMR Chemical Shifts (ppm) for the trans Isomer (Hypothetical Data)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C (alkynyl, C≡CH) | 83.5 |
| C (alkynyl, C≡C H) | 69.2 |
| C1 (ring) | 35.1 |
| C2/C4 (ring) | 28.7 |
| C3 (ring) | 42.3 |
| CH₂ (methoxymethyl) | 75.4 |
| OCH₃ | 59.8 |
Note: This data is hypothetical and for illustrative purposes.
IR Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different vibrational modes of the molecule. Quantum chemical calculations can compute these frequencies and their corresponding intensities. For this compound, characteristic vibrational modes would include the C≡C-H stretch of the ethynyl group, the C-O-C stretches of the methoxymethyl group, and various C-H and C-C vibrations of the cyclobutane ring. Comparing the computed spectrum with the experimental one can confirm the presence of these functional groups and provide information about the molecular structure.
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects
While quantum chemical calculations provide detailed information about static molecular structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the conformational landscape and the influence of the environment, such as a solvent.
For this compound, MD simulations can be used to study the puckering motion of the cyclobutane ring and the rotation of the substituent groups. By simulating the molecule over a period of nanoseconds, it is possible to observe transitions between different conformations and to determine their relative populations at a given temperature.
Furthermore, MD simulations are particularly useful for studying solvent effects. The interactions between the solute molecule and the surrounding solvent molecules can significantly influence its conformational preferences and reactivity. By explicitly including solvent molecules in the simulation box, it is possible to obtain a more realistic picture of the molecule's behavior in solution. For example, hydrogen bonding between the ether oxygen of the methoxymethyl group and a protic solvent could stabilize certain conformations.
Computational Validation of Proposed Reaction Mechanisms
Computational chemistry plays a crucial role in validating or refuting proposed reaction mechanisms. mpg.de When a new reaction is discovered, chemists often propose a plausible mechanism based on established principles. Computational studies can then be used to test the energetic feasibility of this proposed pathway.
For a reaction involving this compound, this would involve using methods like DFT to calculate the energies of all proposed intermediates and transition states. nih.gov If the calculated activation energies are consistent with the experimental reaction conditions (e.g., temperature and reaction time), it provides strong support for the proposed mechanism. Conversely, if the calculations reveal a very high energy barrier for a particular step, it may suggest that an alternative pathway is more likely.
This computational validation is a powerful complement to experimental studies, such as kinetic isotope effect measurements or the trapping of intermediates. By combining computational and experimental evidence, a more complete and accurate understanding of the reaction mechanism can be achieved.
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms. For 1-ethynyl-3-(methoxymethyl)cyclobutane, a complete NMR analysis would involve a suite of experiments, including ¹H NMR, ¹³C NMR, and two-dimensional techniques such as COSY, HSQC, and HMBC.
A detailed search of scientific literature and chemical databases did not yield specific, publicly available high-resolution NMR data for this compound. The acquisition of such data would be a critical step in any research involving this compound.
Table 1: Expected NMR Signals for this compound
| Atom Type | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Key Correlations (2D NMR) |
| Acetylenic Proton (-C≡C-H ) | ~2.0 - 3.0 | Singlet or Triplet (long-range coupling) | HMBC to C1, C2 |
| Cyclobutane (B1203170) Protons (-CH -) | ~1.5 - 2.8 | Complex Multiplets | COSY with other cyclobutane protons |
| Methylene (B1212753) Protons (-CH ₂-O) | ~3.3 - 3.6 | Doublet or Multiplet | COSY with C3-H; HMBC to C3, Methoxy-C |
| Methoxy Protons (-OCH ₃) | ~3.2 - 3.5 | Singlet | HMBC to Methylene-C |
| Acetylenic Carbons (-C ≡C -H) | ~65 - 90 | - | HMBC from Acetylenic-H, C1-H |
| Cyclobutane Carbons | ~20 - 45 | - | HSQC to attached protons |
| Methylene Carbon (-C H₂-O) | ~70 - 80 | - | HSQC to attached protons |
| Methoxy Carbon (-OC H₃) | ~55 - 60 | - | HSQC to attached protons |
Note: The data in this table is predictive and based on typical chemical shift values for similar functional groups. Actual experimental data is required for definitive assignment.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the calculation of its elemental composition. While experimental HRMS data for this compound is not widely published, predicted data for its mass and collision cross-section (CCS) are available. uni.lu The monoisotopic mass of this compound (C₈H₁₂O) is calculated to be 124.08881 Da. uni.lu
Analysis by techniques such as Electrospray Ionization Time-of-Flight (ESI-TOF) would provide accurate mass measurements and fragmentation patterns, which are crucial for confirming the compound's structure. sigmaaldrich.com
Table 2: Predicted Collision Cross Section (CCS) Values for Adducts of this compound
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
| [M+H]⁺ | 125.09609 | 116.8 |
| [M+Na]⁺ | 147.07803 | 125.2 |
| [M-H]⁻ | 123.08153 | 119.6 |
| [M+NH₄]⁺ | 142.12263 | 131.4 |
| [M+K]⁺ | 163.05197 | 127.3 |
| [M+H-H₂O]⁺ | 107.08607 | 102.5 |
| [M+HCOO]⁻ | 169.08701 | 133.7 |
| [M+CH₃COO]⁻ | 183.10266 | 185.0 |
Data sourced from PubChemLite, calculated using CCSbase. uni.lu These are predicted values and await experimental verification.
Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
Single crystal X-ray diffraction stands as the unequivocal method for determining the three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.
A search of the current scientific literature indicates that a single crystal X-ray diffraction study for this compound has not been reported. To perform this analysis, the compound would first need to be synthesized and then crystallized to produce a single crystal of suitable quality for diffraction analysis. Such an analysis would definitively establish the stereochemistry of the substituents on the cyclobutane ring (cis or trans).
Chiroptical Spectroscopy (e.g., Vibrational Circular Dichroism (VCD)) for Absolute Configuration Assignment
Given that this compound can exist as enantiomers (cis and trans isomers are chiral), chiroptical spectroscopic techniques are essential for determining its absolute configuration. Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, is a particularly powerful tool for this purpose. beilstein-journals.orgnist.gov
A VCD study would involve measuring the experimental spectrum of an enantiomerically enriched sample and comparing it to the spectrum predicted by quantum chemical calculations for a known absolute configuration (R or S). A match between the experimental and calculated spectra provides an unambiguous assignment of the absolute configuration.
Currently, there are no published VCD studies for this compound.
Chromatographic Techniques for Enantiomeric and Diastereomeric Separation and Purity Analysis
Chromatographic methods are vital for the separation of isomers and the assessment of chemical purity. For this compound, both diastereomers (cis and trans) and their respective enantiomers could potentially be separated and analyzed using high-performance liquid chromatography (HPLC) or gas chromatography (GC), particularly with chiral stationary phases (CSPs).
Chiral HPLC: This technique would be the method of choice for separating the enantiomers of both the cis and trans isomers. By using a column with a chiral stationary phase, the transient diastereomeric complexes formed between the enantiomers and the CSP allow for their separation.
Gas Chromatography (GC): GC can be used to assess the purity of the sample and, with a suitable chiral column, could also achieve enantiomeric separation, especially for volatile derivatives.
Specific methods for the chiral or diastereomeric separation of this compound have not been detailed in the available scientific literature. Development of such a method would be a prerequisite for any work requiring enantiomerically or diastereomerically pure material.
Synthesis and Reactivity of Advanced Derivatives and Analogues of 1 Ethynyl 3 Methoxymethyl Cyclobutane
Systematic Structural Modifications on the Cyclobutane (B1203170) Core
The cyclobutane ring of 1-ethynyl-3-(methoxymethyl)cyclobutane can be systematically modified to introduce a variety of substituents and to create more complex fused-ring systems. These modifications are crucial for fine-tuning the steric and electronic properties of the molecule.
One common approach to introducing diversity on the cyclobutane core is through [2+2] cycloaddition reactions. For instance, the reaction of allenoates with terminal alkenes, promoted by a Lewis acid such as EtAlCl₂, can yield highly substituted cyclobutanes. While this method is typically used for the synthesis of the core itself, variations in the starting alkene can introduce additional functional groups on the ring.
Furthermore, functionalization of pre-existing cyclobutane derivatives offers another avenue for structural modification. For example, the synthesis of 1,1,3,3-tetrasubstituted cyclobutanes can be achieved through the cycloaddition of bicyclo[1.1.0]butanes with various reagents, followed by cleavage of the newly formed bonds to reveal a multi-substituted cyclobutane. rsc.org This highlights the potential to introduce substituents at the 2- and 4-positions of the cyclobutane ring in derivatives of this compound.
The introduction of heteroatoms into the cyclobutane core can lead to the formation of novel heterocyclic systems. For example, group 15 biradicals have been shown to form planar 6π-electronic 4-membered heterocycles, which can be considered analogues of cyclobutane-1,3-diyls. rsc.org
| Modification Strategy | Reagents and Conditions | Potential Outcome on Cyclobutane Core | Reference |
| [2+2] Cycloaddition | Allenoates, Terminal Alkenes, Lewis Acid (e.g., EtAlCl₂) | Introduction of various substituents at C2 and C4 | |
| Functionalization of Bicyclo[1.1.0]butanes | Bicyclo[1.1.0]butanes, Triazolinediones/Nitrosoarenes | Synthesis of 1,1,3,3-tetrasubstituted cyclobutanes | rsc.org |
| Heterocycle Formation | Group 15 Biradicals | Formation of N- or P-containing cyclobutane analogues | rsc.org |
Derivatization and Further Functionalization of the Ethynyl (B1212043) Moiety
The terminal alkyne of this compound is a highly versatile functional group that can undergo a variety of transformations, allowing for the construction of more complex molecules.
Sonogashira Coupling: A cornerstone of alkyne chemistry, the Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. This allows for the direct attachment of various aromatic and vinylic moieties to the cyclobutane ring.
Glaser-Hay Coupling: This oxidative homocoupling of terminal alkynes, often catalyzed by a copper(I) salt in the presence of an amine base like TMEDA (N,N,N',N'-tetramethylethylenediamine) and an oxidant (typically air), leads to the formation of symmetrical diynes. This reaction can be used to dimerize this compound, creating a larger molecule with a 1,3-diyne linker.
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of "click chemistry," providing a highly efficient and regioselective method for the synthesis of 1,2,3-triazoles. The ethynyl group of this compound can readily react with a wide array of organic azides to form stable triazole linkages, which are valuable in medicinal chemistry and materials science.
| Reaction Type | Typical Reagents | Product |
| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu(I) salt, Amine base | Aryl/Vinyl-substituted alkyne |
| Glaser-Hay Coupling | Cu(I) salt, TMEDA, O₂ (air) | Symmetrical 1,3-diyne |
| Azide-Alkyne Cycloaddition | Organic Azide (B81097), Cu(I) catalyst | 1,4-Disubstituted 1,2,3-triazole |
Conversion of the Methoxymethyl Group to Alternative Functional Groups
The methoxymethyl (MOM) ether in this compound serves as a protected form of a primary alcohol. This protecting group can be cleaved under acidic conditions to reveal the corresponding hydroxymethyl group, which can then be further functionalized.
Deprotection to the Alcohol: The MOM ether can be removed using various acidic conditions, such as treatment with strong acids like HCl or HBr. youtube.com This deprotection yields 3-ethynylcyclobutylmethanol, a key intermediate for further derivatization.
Conversion to Alkyl Halides: The resulting primary alcohol can be converted into an alkyl halide, providing a handle for nucleophilic substitution reactions. For example, treatment with phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) can yield the corresponding bromide or chloride, respectively. youtube.com
Conversion to Other Ethers: While the MOM group is a common protecting group, it is also possible to convert it to other types of ethers. For instance, treatment with triethylsilyl triflate (TESOTf) and 2,2'-bipyridyl can lead to the formation of a triethylsilyl (TES) ether.
| Transformation | Reagents and Conditions | Resulting Functional Group | Reference |
| Deprotection | Strong acid (e.g., HCl, HBr) | Alcohol (-CH₂OH) | youtube.com |
| Halogenation | PBr₃ or SOCl₂ | Alkyl Bromide or Chloride (-CH₂Br, -CH₂Cl) | youtube.com |
| Silyl (B83357) Ether Formation | TESOTf, 2,2'-bipyridyl | Triethylsilyl Ether (-CH₂OTES) |
Exploration of Stereoisomeric and Enantiopure Analogues
The 1,3-disubstituted nature of this compound gives rise to cis and trans diastereomers. The synthesis and separation of these stereoisomers, as well as the preparation of enantiopure compounds, are critical for applications where specific three-dimensional arrangements are required.
Diastereoselective Synthesis: Several methods have been developed for the diastereoselective synthesis of 1,3-disubstituted cyclobutanes. For example, the reduction of a cyclobutylidene Meldrum's acid derivative with sodium borohydride (B1222165) can proceed with high diastereoselectivity, favoring the formation of the cis isomer. acs.org The choice of synthetic route can therefore be tailored to produce a desired diastereomer. For instance, two distinct synthetic pathways have been described for obtaining cis-1,3-disubstituted cyclobutyl kinase inhibitors. nih.gov
Enantioselective Synthesis and Resolution: The preparation of enantiomerically pure forms of this compound can be achieved through several strategies. Asymmetric synthesis, employing chiral catalysts or auxiliaries, can directly produce an enantiomerically enriched product. For example, the enantioselective synthesis of cyclobutane derivatives has been achieved through cascade reactions involving iridium-catalyzed asymmetric allylic etherification followed by a [2+2] photocycloaddition. nih.gov Another approach involves the derivatization of a racemic mixture with a chiral resolving agent, followed by separation of the resulting diastereomers and subsequent removal of the chiral auxiliary. Chiral high-performance liquid chromatography (HPLC) can also be employed to separate enantiomers.
| Stereochemical Control | Methodology | Outcome | Reference |
| Diastereoselective Synthesis | Reduction of cyclobutylidene Meldrum's acid derivatives | Predominantly cis-isomer | acs.org |
| Diastereoselective Synthesis | Specific synthetic routes | Targeted synthesis of cis-isomers | nih.gov |
| Enantioselective Synthesis | Ir-catalyzed asymmetric allylic etherification/[2+2] photocycloaddition | Enantioenriched cyclobutane derivatives | nih.gov |
| Chiral Resolution | Derivatization with chiral agent and separation | Separation of enantiomers | |
| Chiral Resolution | Chiral HPLC | Separation of enantiomers |
Conclusion and Future Research Directions
Synthesis of Complex Molecules Integrating 1-Ethynyl-3-(methoxymethyl)cyclobutane
The integration of the this compound scaffold into complex molecular architectures, particularly those with pharmaceutical relevance, represents a significant avenue for future research. The 1,3-disubstituted cyclobutane (B1203170) core is increasingly recognized as a valuable pharmacophore, capable of acting as a conformationally restricted isostere for more flexible alkyl chains or as a three-dimensional substitute for planar aromatic rings. nih.govnih.gov This structural rigidity can lead to enhanced binding affinities and improved pharmacological profiles. nih.gov
The future synthesis of complex molecules will likely leverage the dual functionality of this compound. The terminal alkyne is primed for a variety of powerful carbon-carbon bond-forming reactions. For instance, the Sonogashira coupling reaction offers a reliable method to introduce aryl or vinyl substituents, paving the way for the synthesis of complex frameworks. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.comyoutube.com Similarly, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," can be employed to readily link the cyclobutane moiety to other molecular fragments, facilitating the modular synthesis of intricate structures like those found in antibody-drug conjugates. organic-chemistry.orgwikipedia.orgnih.govbroadpharm.com
The development of synthetic routes to novel kinase inhibitors, a class of drugs with significant therapeutic impact, has previously utilized cis-1,3-disubstituted cyclobutane scaffolds. researchgate.net The incorporation of this compound into such synthetic campaigns could yield novel analogues with potentially improved properties. The ethynyl (B1212043) group could serve as a handle for late-stage functionalization, allowing for the rapid generation of a library of candidate compounds.
Table 1: Potential Coupling Reactions for the Elaboration of this compound
| Reaction Name | Reagents | Product Type | Potential Application |
| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu(I) cocatalyst, Amine base | Aryl/Vinyl-substituted cyclobutane | Synthesis of rigid scaffolds for medicinal chemistry |
| Azide-Alkyne Cycloaddition (Click Chemistry) | Organic Azide (B81097), Cu(I) catalyst | 1,2,3-Triazole-linked cyclobutane | Bioconjugation, synthesis of complex drug molecules |
Future Outlook on Novel Synthetic Methodologies for Cyclobutanes
While classical methods for cyclobutane synthesis, such as [2+2] cycloadditions, remain prevalent, the future lies in the development of more efficient, selective, and sustainable methodologies. researchgate.netnih.gov Visible-light photocatalysis has emerged as a powerful tool for the construction of complex cyclobutane-containing scaffolds. acs.orgnih.govacs.org Future research will likely focus on expanding the scope of photocatalytic [2+2] cycloadditions to include a wider range of substrates, potentially enabling a more direct and atom-economical synthesis of functionalized cyclobutanes like this compound.
The use of vinyl boronate esters in photosensitized [2+2] cycloadditions has provided access to complex cyclobutane building blocks that are amenable to further diversification. nih.govacs.orgnih.gov Applying such a strategy to synthesize precursors of this compound could offer a streamlined route to this and related structures.
Furthermore, C-H functionalization logic presents an innovative approach to the synthesis and elaboration of cyclobutane rings. nih.govacs.org Developing methods for the direct and selective C-H functionalization of simpler cyclobutane precursors could provide a novel and efficient pathway to 1,3-disubstituted systems.
Uncharted Reactivity Pathways and Mechanistic Exploration
The reactivity of the this compound system is largely unexplored, presenting a fertile ground for mechanistic and synthetic investigation. The inherent ring strain of the cyclobutane core can influence the reactivity of the appended functional groups. The reactivity of the strained alkyne within the cyclobutane system is of particular interest. nih.govnih.govru.nl Computational studies could provide valuable insights into how the cyclobutane ring affects the electronic properties and reactivity of the ethynyl group in reactions such as cycloadditions. nih.gov
The methoxymethyl ether, while often considered a stable protecting group, can undergo cleavage under specific acidic conditions. wikipedia.orgchemistrysteps.comlibretexts.orgopenstax.orglibretexts.org A deeper understanding of the conditions required for selective cleavage of this ether in the presence of the ethynyl group would enhance the synthetic utility of the molecule, allowing for sequential functionalization at both ends of the cyclobutane. Mechanistic studies could elucidate the preference for SN1 versus SN2 pathways for ether cleavage in this specific system. libretexts.orgopenstax.org
Potential for Expanding the Scope of Functional Group Interconversions
The future utility of this compound will be greatly enhanced by the development of a broader range of functional group interconversions (FGIs) that are tolerant of the strained cyclobutane ring.
The ethynyl group is a versatile starting point for numerous transformations beyond coupling reactions. For example, hydration of the alkyne could yield a methyl ketone, while reduction could provide the corresponding alkene or alkane, each with distinct stereochemical possibilities. The development of stereoselective reductions would be particularly valuable.
The methoxymethyl ether can be cleaved to reveal a hydroxyl group. wikipedia.orgchemistrysteps.comlibretexts.orgopenstax.orglibretexts.org This alcohol could then be subjected to a wide array of standard transformations, including oxidation to a ketone, conversion to halides for subsequent nucleophilic substitution, or esterification. The ability to perform these transformations efficiently and selectively will be crucial for the integration of this building block into diverse synthetic targets.
Table 2: Potential Functional Group Interconversions for this compound
| Starting Functional Group | Reagents/Conditions | Resulting Functional Group |
| Ethynyl | H2O, H+/Hg2+ | Methyl Ketone |
| Ethynyl | H2, Lindlar's catalyst | (Z)-Alkene |
| Ethynyl | Na, NH3(l) | (E)-Alkene |
| Ethynyl | H2, Pd/C | Alkane |
| Methoxymethyl ether | Strong acid (e.g., HBr, HI) | Hydroxyl |
| Hydroxyl (from ether cleavage) | PCC, CH2Cl2 | Ketone |
| Hydroxyl (from ether cleavage) | PBr3 | Bromoalkane |
The systematic exploration of these synthetic and mechanistic avenues will undoubtedly unlock the full potential of this compound as a valuable tool for the construction of complex and biologically relevant molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
